5-oxo-3-phenyl-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
Thiazolopyrimidines are heterocyclic analogs of purine bases and they exhibit a broad spectrum of pharmacological activity . They have been widely used in the synthesis of various drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more recently, for the treatment of pain .
Synthesis Analysis
A common method for synthesizing thiazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is typically determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
Thiazolopyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Future Directions
Thiazolopyrimidines are a promising class of compounds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, future research in this area is likely to focus on the synthesis of new thiazolopyrimidine derivatives with enhanced pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of the compound “5-oxo-3-phenyl-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” are currently unknown. This compound belongs to the class of thiazolo[3,2-a]pyrimidines , which have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
Thiazolo[3,2-a]pyrimidines, the class of compounds to which it belongs, have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . These activities suggest that the compound may interact with multiple targets leading to various biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazolo[3,2-a]pyrimidines , it is likely that this compound may influence several biochemical pathways
Result of Action
Some thiazolo[3,2-a]pyrimidines have shown significant antibacterial and antitubercular activities . This suggests that “this compound” may also have potential antimicrobial effects.
Properties
IUPAC Name |
5-oxo-3-phenyl-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-8-17-14(20)12-9-18-16-19(15(12)21)13(10-22-16)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGFSUSMFYSYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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